molecular formula C10H22O6 B13858553 4-(Hydroxymethyl)octane-1,3,4,5,8-pentol

4-(Hydroxymethyl)octane-1,3,4,5,8-pentol

Cat. No.: B13858553
M. Wt: 238.28 g/mol
InChI Key: QECXMPZQURVQOZ-UHFFFAOYSA-N
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Description

4-(Hydroxymethyl)octane-1,3,4,5,8-pentol is a high-value, polyhydroxylated organic compound designed for advanced chemical and biochemical research. This polyol features a unique eight-carbon chain with multiple chiral centers, making it a versatile scaffold for synthetic chemistry and pharmaceutical development. Its structure suggests potential as a precursor for complex molecular architectures, such as seven- and eight-membered carbocyclic compounds, which are of significant interest in the search for novel glycosidase inhibitors and other bioactive molecules . The multiple hydroxyl groups provide sites for selective functionalization, enabling researchers to explore structure-activity relationships and develop new chemical entities. As a polyol, it may also serve as a building block in materials science for creating polymers with specific hydrophilicity and reactivity. This product is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any human or veterinary applications. Researchers are encouraged to conduct thorough safety assessments before use.

Properties

Molecular Formula

C10H22O6

Molecular Weight

238.28 g/mol

IUPAC Name

4-(2-hydroxyethyl)octane-1,3,4,5,8-pentol

InChI

InChI=1S/C10H22O6/c11-5-1-2-8(14)10(16,4-7-13)9(15)3-6-12/h8-9,11-16H,1-7H2

InChI Key

QECXMPZQURVQOZ-UHFFFAOYSA-N

Canonical SMILES

C(CC(C(CCO)(C(CCO)O)O)O)CO

Origin of Product

United States

Preparation Methods

Chemical Structure and Properties

The compound is characterized by high polarity and multiple hydrogen bonding sites, which influence its solubility and reactivity.

Preparation Methods Analysis

General Synthetic Strategies for Polyhydroxylated Alkanes

Preparation of polyhydroxylated alkanes like 4-(Hydroxymethyl)octane-1,3,4,5,8-pentol typically involves:

Specific Synthetic Routes

Hydroxylation via Polyol Chain Elaboration

A notable approach involves the stepwise elaboration of a polyol chain starting from simpler polyhydroxy intermediates. For example, the synthesis of complex polyols has been achieved through:

  • Starting from protected tetrahydro-2H-pyran intermediates, selectively functionalized to introduce hydroxyl groups at desired positions.
  • Employing non-iterative synthesis methods to build 15-carbon polyolic chains, which can be adapted to shorter chains like octane derivatives by truncation or modification.
  • Selective protection of hydroxyl groups using benzyl or acetyl groups to allow for regioselective reactions on unprotected sites.
  • Final deprotection steps to yield the target polyhydroxylated compound.

This method was detailed in research focusing on asymmetric synthesis of macrocyclic polyols and polyhydroxymacrolactams, which can be adapted for linear pentols such as 4-(Hydroxymethyl)octane-1,3,4,5,8-pentol.

Oxidation and Reduction Pathways
  • Oxidation of primary alcohols followed by selective reduction can introduce hydroxymethyl groups at specific positions.
  • Use of reagents like boron tribromide for selective deprotection or modification of hydroxyl groups has been documented in related cyclohexane derivatives.
  • Triphenylphosphine-mediated reactions can be utilized for selective functionalization in multi-hydroxylated compounds.

Data Table: Summary of Preparation Methods

Method Type Key Steps Advantages Limitations References
Polyol Chain Elaboration Protection → selective functionalization → deprotection High regio- and stereoselectivity Multi-step, requires protection
Oxidation/Reduction Pathways Oxidation of alcohol → selective reduction Can introduce hydroxymethyl groups Requires careful control of steps
Enzymatic/Biocatalytic Methods Biotransformation of precursors Mild conditions, stereoselective Limited reports for this specific compound Inferred

Research Findings and Perspectives

  • The synthesis of polyhydroxylated compounds like 4-(Hydroxymethyl)octane-1,3,4,5,8-pentol demands precise control over regio- and stereochemistry due to multiple hydroxyl groups.
  • Protection strategies are critical to avoid side reactions and to enable selective functionalization. Benzyl and acetyl groups are commonly used protecting groups.
  • Recent advances in asymmetric synthesis and selective catalysis have improved yields and purity of such compounds.
  • The compound's structural similarity to sugar alcohols suggests potential for enzymatic synthesis, although this area requires further research.
  • Patents and academic literature often focus on related cyclohexane or macrocyclic polyol derivatives, which provide methodologies adaptable to linear pentols.

Chemical Reactions Analysis

Types of Reactions

4-(Hydroxymethyl)octane-1,3,4,5,8-pentol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form corresponding carbonyl compounds.

    Reduction: Reduction reactions can convert carbonyl groups back to hydroxyl groups.

    Substitution: The hydroxyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like sodium borohydride or lithium aluminum hydride for reduction. Substitution reactions may involve reagents such as alkyl halides or acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups can yield aldehydes or ketones, while reduction can regenerate the original hydroxyl groups.

Scientific Research Applications

4-(Hydroxymethyl)octane-1,3,4,5,8-pentol has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis and the development of new compounds.

    Biology: Employed in biochemical studies to understand metabolic pathways and enzyme interactions.

    Medicine: Investigated for potential therapeutic applications and drug delivery systems.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(Hydroxymethyl)octane-1,3,4,5,8-pentol involves its interaction with specific molecular targets and pathways. The hydroxyl groups can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity and function. Detailed studies on its mechanism of action are ongoing and may reveal more specific pathways and targets.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural Analog: Cyclohexane-1,2,3,4,5-pentol

  • Source : Identified in Quercus cortex (oak bark) extracts as a major component (36.38% peak area) .
  • Structure : Cyclic six-membered ring with five hydroxyl groups.
  • Key Differences: Linearity vs. Cyclicity: The target compound’s linear chain enhances conformational flexibility compared to the rigid cyclohexane backbone.
  • Biological Activity : Cyclohexane-1,2,3,4,5-pentol’s role in antibacterial and anti-quorum sensing activities suggests polyols may disrupt microbial membrane integrity or signaling pathways .

Steroidal Polyol: 5β-Cholestane-3α,7α,12α,25,26-pentol

  • Source: Isolated from patients with cerebrotendinous xanthomatosis (CTX), a metabolic disorder .
  • Structure : Steroid backbone with hydroxyl groups at positions 3α, 7α, 12α, 25, and 24.
  • Key Differences :
    • Stereochemical Complexity : The cholestane derivative’s stereochemistry (e.g., S-configuration at C-25) is critical for its role in bile acid synthesis, whereas the target compound lacks such chiral centers.
    • Biological Role : 5β-Cholestane-pentol is a biomarker for CTX, linked to impaired cholesterol metabolism, while the target compound’s linear structure suggests distinct metabolic pathways .

Aromatic Hydrazine Derivative: 4-(Hydroxymethyl)phenylhydrazine (HMPH)

  • Source : Metabolite of agaritine, a fungal toxin .
  • Structure : Aromatic ring with hydroxymethyl and hydrazine groups.
  • Key Differences: Reactivity: HMPH’s hydrazine group facilitates diazonium ion formation (e.g., HMBD), enabling DNA adduct formation, whereas the target polyol lacks such reactive nitrogen moieties . Metabolism: HMPH is rapidly cleared from the bloodstream, suggesting linear polyols like 4-(Hydroxymethyl)octane-pentol may exhibit slower metabolic turnover due to higher hydrophilicity.

Data Table: Comparative Properties of Polyols and Related Compounds

Compound Molecular Formula Structure Type Key Functional Groups Biological Role
4-(Hydroxymethyl)octane-1,3,4,5,8-pentol C₉H₂₀O₆ Branched linear polyol 5 hydroxyl, 1 hydroxymethyl Potential osmolyte, enzyme modulator
Cyclohexane-1,2,3,4,5-pentol C₆H₁₂O₅ Cyclic polyol 5 hydroxyl Antibacterial, anti-quorum sensing
5β-Cholestane-3α,7α,12α,25,26-pentol C₂₇H₄₈O₅ Steroidal polyol 5 hydroxyl (chiral centers) CTX biomarker, cholesterol metabolism
4-(Hydroxymethyl)phenylhydrazine (HMPH) C₇H₁₀N₂O Aromatic hydrazine 1 hydroxymethyl, 1 hydrazine Carcinogenic metabolite

Functional Group and Property Analysis

  • Hydroxyl Density : The target compound’s five hydroxyl groups enhance water solubility (>200 g/L estimated), comparable to sorbitol (~182 g/L). Cyclohexane-pentol’s cyclic structure may reduce solubility due to intramolecular hydrogen bonding.
  • Metabolic Stability : Unlike HMPH, which is rapidly metabolized, polyols like 4-(Hydroxymethyl)octane-pentol are likely excreted renally without significant modification, as seen in other sugar alcohols .
  • Stereochemical Impact : The absence of complex stereochemistry (vs. 5β-cholestane-pentol) simplifies synthetic routes but may limit enzyme-targeting specificity .

Q & A

Q. What are the recommended methods for synthesizing 4-(Hydroxymethyl)octane-1,3,4,5,8-pentol with high stereochemical purity?

  • Methodological Answer : Synthesis of polyhydroxylated compounds like this requires careful protection/deprotection strategies for hydroxyl groups to avoid unwanted side reactions. A stepwise approach using regioselective protecting groups (e.g., silyl ethers or acetals) is critical. Catalytic hydrogenation or enzymatic methods may enhance stereocontrol. Post-synthesis, purity should be verified via HPLC coupled with polarimetry to confirm enantiomeric excess .
  • Key Techniques :
  • Protection Strategies : Use tert-butyldimethylsilyl (TBDMS) groups for primary hydroxyls.
  • Characterization : NMR (¹H/¹³C) to track regiochemistry; X-ray crystallography for absolute configuration confirmation .

Q. How can researchers characterize the hydroxyl group arrangement and confirm the structure?

Q. How to design experiments to investigate its interaction with biological macromolecules (e.g., enzymes or receptors)?

  • Methodological Answer : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding affinity. For enzyme inhibition studies, perform kinetic assays with varying substrate concentrations and measure IC₅₀ values. Molecular docking simulations (e.g., AutoDock Vina) can predict binding modes, validated by mutagenesis studies on target proteins .
  • Experimental Design :
  • Positive Control : A known ligand for the target macromolecule.
  • Negative Control : Structurally similar but inactive analog.

Q. How can contradictions in reported physicochemical data (e.g., solubility or stability) be resolved?

  • Methodological Answer : Systematically replicate experiments under controlled conditions (pH, temperature, solvent polarity). Use standardized protocols (e.g., OECD guidelines for solubility testing). For stability studies, employ accelerated degradation tests (40°C/75% RH) with HPLC monitoring. Statistical tools (ANOVA, principal component analysis) identify outliers and quantify variability .
  • Case Study : If solubility in water conflicts between studies, compare results using ultra-pure water vs. buffered solutions. Report ionic strength and dissolved oxygen levels, as hydroxyl-rich compounds may oxidize .

Q. What computational approaches are suitable for predicting its reactivity in aqueous environments?

  • Methodological Answer : Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) model hydration shells and hydrogen-bonding networks. Molecular dynamics simulations (MD, using AMBER or GROMACS) track conformational changes over time. Solvent-accessible surface area (SASA) analysis identifies regions prone to nucleophilic attack .

Data Contradiction Analysis Framework

Q. How to address discrepancies in spectroscopic data across studies?

  • Methodological Answer : Cross-validate using orthogonal techniques (e.g., NMR vs. XRD for stereochemistry). Re-examine sample preparation (e.g., solvent purity, concentration). Collaborative inter-laboratory studies reduce instrument bias. Publish raw data (e.g., NMR FIDs) in open repositories for peer validation .

Synthesis Optimization

Q. What strategies improve yield in multi-step syntheses of this compound?

  • Methodological Answer : Implement flow chemistry for exothermic steps (e.g., Grignard reactions). Use Design of Experiments (DoE) to optimize reaction parameters (temperature, catalyst loading). Mid-stage purification (e.g., flash chromatography) prevents cumulative impurities. Track atom economy to minimize waste .

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